4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 904766-63-8
VCID: VC2020233
InChI: InChI=1S/C11H12FNO3/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
SMILES: CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22 g/mol

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid

CAS No.: 904766-63-8

Cat. No.: VC2020233

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid - 904766-63-8

Specification

CAS No. 904766-63-8
Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
IUPAC Name 4-(2-fluoro-5-methylanilino)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H12FNO3/c1-7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key CHWRAGGSWHBHFW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O
Canonical SMILES CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)O

Introduction

Physical and Chemical Properties

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (CAS Number: 904766-63-8) is characterized by specific molecular and physical properties that determine its behavior in chemical reactions and biological systems. The compound has a defined molecular structure with a molecular formula of C11H12FNO3 .

Table 1 summarizes the key physical and chemical properties of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid:

PropertyValue
CAS Number904766-63-8
Molecular FormulaC11H12FNO3
Molecular Weight225.21600 g/mol
Density1.319 g/cm³
Boiling Point438°C at 760 mmHg
Flash Point218.7°C
Exact Mass225.08000
PSA66.40000
LogP2.01040
Index of Refraction1.572

The relatively high boiling point (438°C) and flash point (218.7°C) indicate considerable thermal stability, which is advantageous for various chemical reactions and applications requiring elevated temperatures . The LogP value of 2.01040 suggests moderate lipophilicity, potentially allowing for balanced membrane permeability while maintaining reasonable water solubility - characteristics important for pharmaceutical applications .

Structural Characteristics

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid contains several key functional groups, including an amide linkage, a carboxylic acid group, and a fluorine substituent on the aromatic ring. The structural features can be inferred by examining similar compounds documented in the literature.

In similar structures, the dihedral angle between the aromatic ring and the oxoamine group ranges from approximately 25° to 71°, depending on crystal packing forces and substitution patterns . The presence of the fluorine atom at the 2-position and the methyl group at the 5-position of the phenyl ring likely influences this dihedral angle due to steric and electronic effects.

Future Research Directions

Given the structural features and potential applications of 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid, several promising research directions can be identified:

  • Systematic evaluation of its biological activities, particularly anti-inflammatory, antimicrobial, and antitumor properties, based on the activities reported for structurally similar compounds.

  • Investigation of its crystal engineering potential, exploiting its hydrogen bonding capabilities to create co-crystals with enhanced properties or novel supramolecular architectures.

  • Exploration of its utility as a building block in the synthesis of more complex molecules, leveraging the reactivity of both the carboxylic acid and amide functionalities.

  • Development of structure-activity relationships by creating a series of derivatives with modifications to the aromatic ring, the linking amide, or the carboxylic acid group.

  • Study of its potential applications in pharmaceutical development, particularly in areas where fluorinated organic compounds have shown promise, such as anti-inflammatory or antimicrobial agents.

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